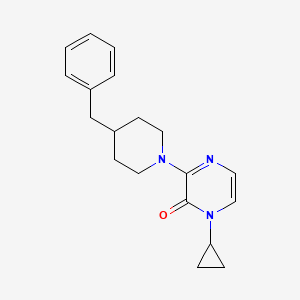
3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a piperidine ring, a benzyl group, and a dihydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the Dihydropyrazinone Moiety: The final step involves the formation of the dihydropyrazinone ring through a condensation reaction between a hydrazine derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with a similar piperidine ring and benzyl group.
1-Cyclopropyl-1,2-dihydropyrazin-2-one: Lacks the piperidine and benzyl groups but shares the dihydropyrazinone moiety.
Uniqueness
3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, benzyl group, and dihydropyrazinone moiety allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-cyclopropylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19-18(20-10-13-22(19)17-6-7-17)21-11-8-16(9-12-21)14-15-4-2-1-3-5-15/h1-5,10,13,16-17H,6-9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLUADTOBOATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B6445499.png)

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445508.png)
![1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445514.png)
![1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6445518.png)
![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445525.png)
![1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445526.png)
![4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445532.png)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6445539.png)
![6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B6445553.png)
![5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445561.png)
![4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6445566.png)
![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445587.png)
![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)
